molecular formula C9H11N5O B2880907 N-{[1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine CAS No. 1955564-47-2

N-{[1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine

Cat. No. B2880907
CAS RN: 1955564-47-2
M. Wt: 205.221
InChI Key: IMHJMZVBTUWXTI-UHFFFAOYSA-N
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Description

“N-{[1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine” is a complex organic compound. It contains a hydroxylamine group attached to a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The pyrazole ring in this compound is further substituted with methyl groups .

Scientific Research Applications

Synthesis and Characterization

Research has explored the synthesis and characterization of various pyrazole derivatives, which are closely related to N-{[1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine. For example, Titi et al. (2020) studied the reaction of hydroxymethyl pyrazole derivatives to yield different compounds. They used techniques like FT-IR, UV–visible, proton NMR spectroscopy, and X-ray crystallography for structural identification (Titi et al., 2020).

Microwave-Assisted Synthesis

A study by Touzani et al. (2001) highlighted the efficiency of microwave irradiation in synthesizing N,N-bis(pyrazole-1-yl-methyl) alkylamines, demonstrating a one-step condensation process resulting in high yields of nitrogen donor tripodal molecules (Touzani et al., 2001).

Antioxidant Activity

Chkirate et al. (2019) investigated the antioxidant activity of pyrazole-acetamide derivatives. They synthesized and characterized these derivatives and evaluated their antioxidant activity in vitro, revealing significant activity (Chkirate et al., 2019).

One-Pot Synthesis Techniques

Ahmed et al. (2005) demonstrated a palladium-catalyzed four-component coupling process to construct pyrazole and isoxazole derivatives, emphasizing the efficiency of one-pot synthesis methods (Ahmed et al., 2005).

X-ray Crystallography

Holzer et al. (2003) focused on the synthesis and X-ray structure analysis of spiro-fused pyrazolones, adding valuable insights into the structural properties of these compounds (Holzer et al., 2003).

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the available resources. Pyrazole derivatives are known to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry , but the specific mechanism of action for this compound is not provided.

properties

IUPAC Name

(NE)-N-[[1-methyl-3-(1-methylpyrazol-4-yl)pyrazol-4-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c1-13-5-7(3-10-13)9-8(4-11-15)6-14(2)12-9/h3-6,15H,1-2H3/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHJMZVBTUWXTI-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NN(C=C2C=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C2=NN(C=C2/C=N/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine

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